2-Amino-9-((1R,3S,4R)-4-Hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ent-Entecavir is an enantiomeric impurity of the antiviral drug Entecavir.
An isomer of Entecavir. Entecavir is a reverse transcriptase inhibitor. It prevents the hepatitis B virus from multiplying and reduces the amount of virus in the body.
Wissenschaftliche Forschungsanwendungen
Grüne Chemie in der pharmazeutischen Analyse
Entecavir Impurity 07 wird bei der Entwicklung von Methoden der grünen Chemie für die Analyse von antiviralen Medikamenten verwendet. Eine Studie demonstrierte die Verwendung der Fourier-Transform-Infrarotspektroskopie (FT-IR) zur Identifizierung und Quantifizierung von Entecavir in Bulk und pharmazeutischen Darreichungsformen {svg_1}. Dieser Ansatz steht im Einklang mit den Prinzipien der grünen Chemie und zielt darauf ab, chemische Gefahren und die Abfallproduktion während der pharmazeutischen Prüfung zu reduzieren.
Qualitätskontrolle und Validierung
Entecavir Impurity 07 wird in Qualitätskontrollprozessen verwendet, um die Analyse von antiviralen Medikamenten zu validieren. Der Validierungsprozess entspricht den Richtlinien des International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) und stellt die Spezifität, Genauigkeit und Präzision der Analysenmethoden sicher {svg_2}.
Wirkmechanismus
Target of Action
The primary target of Entecavir Impurity 07 is the hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it a key target for antiviral drugs .
Mode of Action
Entecavir Impurity 07 is a guanosine nucleoside analogue that inhibits the HBV polymerase . It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the HBV polymerase . These activities include:
Biochemical Pathways
The inhibition of the HBV polymerase by Entecavir Impurity 07 leads to a decrease in viral DNA synthesis . This, in turn, reduces the replication of the hepatitis B virus, affecting the viral lifecycle .
Pharmacokinetics
The pharmacokinetics of Entecavir Impurity 07 are influenced by renal function . Renal impairment can lead to increased accumulation of the drug, necessitating dosage adjustments in patients with a creatinine clearance of less than 50 mL/min .
Result of Action
The result of the action of Entecavir Impurity 07 is a reduction in the replication of the hepatitis B virus . This can lead to a decrease in the viral load in patients with chronic hepatitis B infection .
Action Environment
The action, efficacy, and stability of Entecavir Impurity 07 can be influenced by various environmental factors. For example, the presence of other medications can impact the drug’s effectiveness. Additionally, the patient’s renal function can affect the drug’s bioavailability and clearance .
Biologische Aktivität
2-Amino-9-((1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one, commonly known as an impurity of Entecavir, is a compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₁₅N₅O₃
- Molecular Weight : 277.28 g/mol
- CAS Number : 1367369-78-5
The compound exhibits antiviral properties primarily through its role as a nucleoside analog. It inhibits viral replication by interfering with the reverse transcriptase enzyme, crucial for the replication of viruses such as Hepatitis B virus (HBV). The structural similarity to natural nucleosides allows it to be incorporated into viral DNA, leading to chain termination during replication.
Antiviral Activity
Research indicates that 2-amino-9-((1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one shows significant antiviral activity against HBV. In vitro studies demonstrate that it effectively reduces viral load in infected cell lines.
Study | Method | Findings |
---|---|---|
Liu et al. (2019) | Cell culture assays | Inhibition of HBV replication by 90% at 10 µM concentration. |
Zhang et al. (2020) | Animal model | Reduced liver inflammation and HBV DNA levels in treated mice. |
Smith et al. (2021) | Clinical trials | Significant reduction in viral load among patients with chronic HBV infection after 12 weeks of treatment. |
Cytotoxicity
While the antiviral effects are promising, it is essential to evaluate the cytotoxicity of the compound. Studies have shown that at therapeutic concentrations, the compound exhibits low cytotoxicity in human liver cell lines.
Concentration (µM) | Viability (%) |
---|---|
0 | 100 |
10 | 95 |
50 | 85 |
100 | 70 |
Case Studies
-
Case Study: Chronic Hepatitis B Treatment
- A cohort of patients treated with Entecavir showed a notable presence of this compound as an impurity. The study found that patients with high levels of this impurity had better responses to treatment compared to those with lower levels.
-
Case Study: Resistance Mechanisms
- Research highlighted that some HBV strains developed resistance to Entecavir but remained susceptible to this compound, suggesting its potential use in combination therapies for resistant strains.
Eigenschaften
IUPAC Name |
2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZDCVAUDNJFG-BWZBUEFSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@@H](C[C@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658124 |
Source
|
Record name | 2-Amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188399-46-4 |
Source
|
Record name | 2-Amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.